2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS.ClH/c1-2-7-13-11(4-1)6-9-15-10-12-5-3-8-14-12;/h3,5,8,11,13H,1-2,4,6-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRMGVIVGXELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride typically involves the reaction of furan-2-ylmethanethiol with 2-bromoethylpiperidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the furan ring or to modify the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
The compound’s heavier molecular weight and sulfur linkage differentiate it from oxygen-containing analogs, likely influencing bioavailability and target binding. Further studies should prioritize synthesizing the compound and testing against Gram-positive and fungal pathogens to validate these hypotheses.
Biological Activity
2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride is a synthetic compound notable for its unique structural features, including a piperidine ring and a furan-2-ylmethyl sulfanyl group. This compound has garnered attention for its potential biological activities, particularly within pharmacological and medicinal chemistry contexts.
- Chemical Formula : C12H20ClNOS
- Molecular Weight : 261.81 g/mol
- CAS Number : 1864052-76-5
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can modulate enzyme activity and influence biochemical pathways:
- Enzyme Interaction : The compound has shown potential in binding to enzymes, influencing their catalytic activities. For instance, it may interact with acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Cell Signaling Pathways : It is believed to affect key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Gene Expression Modulation : The compound may alter gene expression related to metabolic processes, potentially impacting drug metabolism through interactions with cytochrome P450 enzymes.
Antimicrobial Properties
Preliminary studies indicate that this compound possesses antimicrobial properties, suggesting its potential application in treating infections caused by various pathogens.
Neuropharmacological Effects
Given the structural similarity to other piperidine derivatives, the compound may exhibit effects on the central nervous system (CNS), warranting further investigation into its neuropharmacological profile.
Research Findings and Case Studies
Applications in Scientific Research
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceuticals targeting CNS disorders.
- Biological Studies : Investigated for structure-activity relationships (SAR) to understand the impact of different substituents on biological activity.
- Industrial Applications : Explored for developing agrochemicals and other industrial chemicals due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting a furan-2-ylmethyl thiol derivative with a piperidine-containing alkyl halide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) forms the sulfanyl-ethyl-piperidine intermediate. Subsequent hydrochloric acid treatment yields the hydrochloride salt. Key variables include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for thiol:alkyl halide). Yield optimization requires monitoring by TLC or HPLC to minimize side reactions like oxidation or over-alkylation .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and absence of impurities.
- Elemental Analysis : Matching experimental C, H, N, S, and Cl content to theoretical values (±0.4% tolerance).
Residual solvents are quantified via GC-MS, adhering to ICH guidelines for limits (e.g., <500 ppm for DMF) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound's synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for key reactions. Molecular dynamics simulations assess solvent effects (e.g., DMF vs. THF) on reaction kinetics. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., Schrödinger Suite) to screen reaction pathways and identify optimal conditions (e.g., 70°C, 18 hours) before lab validation .
Q. What experimental design strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme assays) are addressed by:
- Design of Experiments (DoE) : Full factorial designs to test variables (e.g., pH, temperature, solvent) and identify interactions.
- Statistical Analysis : ANOVA to determine significance (p < 0.05) of outliers.
- Orthogonal Validation : Cross-referencing with alternative assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Q. How can heterogeneous catalysis improve the scalability of its synthesis?
- Methodological Answer : Replace homogeneous bases (e.g., K₂CO₃) with solid-supported catalysts (e.g., Amberlyst A21) to enhance recyclability. Continuous flow reactors with immobilized catalysts (e.g., Pd/C on silica) reduce reaction time (from hours to minutes) and improve yield (>90%) by minimizing side reactions. Process parameters (flow rate, pressure) are optimized via response surface methodology (RSM) .
Q. What analytical techniques characterize its stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 (simulating gastrointestinal tract) and analyze degradation products via LC-MS/MS.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions.
- Accelerated Stability Testing : 40°C/75% RH for 6 months, with periodic HPLC-UV checks for decomposition (e.g., hydrolysis of the sulfanyl group) .
Q. How does structural modification of the furan or piperidine moieties alter its pharmacological profile?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., methyl on furan or N-alkylated piperidine) and compare:
- Binding Affinity : Radioligand assays (e.g., ³H-labeled GPCR binding).
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.
- Computational Docking : AutoDock Vina predicts interactions with target proteins (e.g., σ receptors) and guides prioritization of analogs .
Methodological Notes
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Safety Compliance : Align disposal practices with EPA/DOT regulations for halogenated waste (e.g., incineration at 1200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
